2-Bromo-2-(4-fluorophenyl)acetamide
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Overview
Description
2-Bromo-2-(4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7BrFNO. It is a derivative of acetamide, where the hydrogen atoms are substituted by bromine and fluorophenyl groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Bromo-2-(4-fluorophenyl)acetamide is a complex organic compound that is primarily used as an intermediate in organic synthesis It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
The compound’s molecular weight (23205 g/mol ) suggests that it may have suitable properties for absorption and distribution in the body. The compound’s stability at room temperature may also influence its bioavailability.
Result of Action
Similar compounds have been found to possess a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound needs to be properly handled and stored in a chemical laboratory . It should be avoided from inhaling its dust or vapor, which can cause irritation to the skin, eyes, and respiratory system . In improper conditions, the compound may produce harmful chemical reactions and should be avoided from contact with strong oxidizing agents or other incompatible substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-(4-fluorophenyl)acetamide is typically synthesized through a series of reactions involving bromination and fluorinationThe reaction conditions often include the use of bromine or a brominating agent, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amide formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while reduction reactions typically produce amines .
Scientific Research Applications
2-Bromo-2-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroacetanilide: Similar in structure but with different substitution patterns.
4-Bromo-2-fluorophenylacetamide: Another isomer with distinct properties.
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: A related compound with a thiazole ring
Uniqueness
2-Bromo-2-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorophenyl groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-bromo-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWUBKJXMHZBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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